![molecular formula C13H26B2O4 B124671 Bis[(pinacolato)boryl]methane CAS No. 78782-17-9](/img/structure/B124671.png)
Bis[(pinacolato)boryl]methane
Übersicht
Beschreibung
Bis[(pinacolato)boryl]methane is a white to off-white low melting solid . It is an organoboronate derivative that is an inhibitor of matrix metallo-proteinase (MMP-2) .
Synthesis Analysis
Bis[(pinacolato)boryl]methane has been used in the synthesis of homoallylic boronic esters through a palladium-catalyzed oxidative allylation . This novel transformation provides an efficient strategy for the construction of homoallylic organoboronic esters in one step with a broad substrate scope .Molecular Structure Analysis
The molecular formula of Bis[(pinacolato)boryl]methane is C13H26B2O4 . It is also known by the synonyms 2,2’-Methylenebis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and Bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane .Chemical Reactions Analysis
Bis[(pinacolato)boryl]methane has been reported to be a key building block in the synthesis of enantioenriched secondary boronate esters, which undergo facile Suzuki-Miyaura coupling with minimal erosion of enantiopurity . It has also been used in the preparation of trans-vinyl boronate esters, via the Boron-Wittig reaction .Physical And Chemical Properties Analysis
Bis[(pinacolato)boryl]methane is a solid at 20 degrees Celsius . It has a melting point of 51.0 to 55.0 degrees Celsius . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Synthesis of Homoallylic Organoboronic Esters
Bis[(pinacolato)boryl]methane is used in a palladium-catalyzed oxidative allylation process to synthesize homoallylic organoboronic esters . This transformation provides an efficient strategy for constructing homoallylic organoboronic esters in one step with a broad substrate scope .
Palladium-Catalyzed Three-Component Coupling
Bis[(pinacolato)boryl]methane is used in a palladium-catalyzed three-component cross-coupling reaction of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, benzylic/allylic bromides . This reaction affords benzyl boronates as the products and represents the first example of using Bis[(pinacolato)boryl]methane in a cross-coupling reaction involving benzyne species .
3. cis-Vicinal Diborylation of Acetylenes and Olefins Bis[(pinacolato)boryl]methane is used as a reagent for the cis-vicinal diborylation of acetylenes and olefins with Pt catalysis .
Borylation of Aromatics
Bis[(pinacolato)boryl]methane is used as a substrate in the borylation of aromatics by Pd catalysis .
Palladium-Catalyzed Cyclization of 1,6-Enynes
Bis[(pinacolato)boryl]methane is used as a substrate in a new palladium-catalyzed cyclization of 1,6-enynes, leading to homoallylic alkylboronates .
Preparation of Trans-Vinyl Boronate Esters
Bis[(pinacolato)boryl]methane is used in the preparation of trans-vinyl boronate esters, via the Boron-Wittig reaction .
Wirkmechanismus
Target of Action
Bis[(pinacolato)boryl]methane is primarily used in the field of organic synthesis . Its primary targets are organic compounds that undergo reactions with it to form more complex molecules .
Mode of Action
Bis[(pinacolato)boryl]methane interacts with its targets through a process known as palladium-catalyzed oxidative allylation . This process involves the activation of an allylic C–H bond in the presence of a palladium catalyst . The resulting π-allylpalladium species then undergoes a deborylative transmetallation process with the addition of a silver salt, forming an alkyl silver species . This species then reacts with the π-allylpalladium intermediate to form a Pd-(α-boroalkyl) complex .
Biochemical Pathways
The primary biochemical pathway affected by Bis[(pinacolato)boryl]methane is the synthesis of homoallylic organoboronic esters . This compound provides an efficient strategy for the construction of these esters in one step, with a broad substrate scope .
Pharmacokinetics
It’s important to note that the compound’s effectiveness in reactions can be influenced by factors such as concentration, temperature, and the presence of a suitable catalyst .
Result of Action
The result of Bis[(pinacolato)boryl]methane’s action is the formation of homoallylic organoboronic esters . These esters are valuable in organic synthesis due to their high reactivity and potential for further functionalization .
Action Environment
The action of Bis[(pinacolato)boryl]methane is influenced by several environmental factors. For instance, the presence of a suitable catalyst (such as palladium) is crucial for its mode of action . Additionally, the reaction conditions, including temperature and concentration of the reactants, can significantly impact the efficiency and yield of the reaction .
Safety and Hazards
Zukünftige Richtungen
Bis[(pinacolato)boryl]methane has potential applications in the synthesis of various organoboronic esters . It is a useful methylene unit usable for Suzuki-Miyaura cross-coupling . Future research may explore more efficient strategies for the construction of organoboronic esters and other compounds using Bis[(pinacolato)boryl]methane.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26B2O4/c1-10(2)11(3,4)17-14(16-10)9-15-18-12(5,6)13(7,8)19-15/h9H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYZGGWWHUGYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CB2OC(C(O2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462021 | |
| Record name | 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[(pinacolato)boryl]methane | |
CAS RN |
78782-17-9 | |
| Record name | 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key applications of Bis[(pinacolato)boryl]methane in organic synthesis?
A1: Bis[(pinacolato)boryl]methane has emerged as a versatile reagent in various organic reactions. One prominent application is its use in palladium-catalyzed cross-coupling reactions. For instance, it reacts with benzynes and benzylic/allylic bromides to yield benzyl boronates []. Additionally, it participates in oxidative allylation reactions catalyzed by palladium, leading to the formation of homoallylic organoboronic esters []. Furthermore, it has been successfully employed in the synthesis of enantioenriched homoallylic organoboronic esters via silver-assisted, iridium-catalyzed allylation reactions with allylic carbonates [].
Q2: How does the structure of Bis[(pinacolato)boryl]methane influence its reactivity?
A2: The presence of two electron-deficient boron atoms, each protected by a pinacol group, significantly influences the reactivity of Bis[(pinacolato)boryl]methane. The pinacol groups act as protecting groups, enhancing the stability and handling of the reagent. These groups can be easily removed under appropriate reaction conditions, revealing the reactive boron centers. The presence of two boron atoms allows for diverse reactivity, including the potential for double functionalization or the formation of cyclic compounds.
Q3: Can you provide an example of how Bis[(pinacolato)boryl]methane's reactivity has been exploited to control the outcome of a chemical reaction?
A3: Researchers have successfully utilized Bis[(pinacolato)boryl]methane in the copper-catalyzed asymmetric conjugate addition to α,β-unsaturated enones []. A key challenge in this reaction was the degradation of the chiral phosphoramidite ligand by alkoxide bases. By carefully controlling the amount of alkoxide base present, researchers were able to preserve the ligand structure and significantly enhance the efficiency of the reaction. This example highlights how a deep understanding of the reaction mechanism and the potential for side reactions involving Bis[(pinacolato)boryl]methane can lead to improved reaction conditions and desired outcomes.
Q4: Beyond its use in synthetic chemistry, are there other applications for Bis[(pinacolato)boryl]methane?
A4: Yes, Bis[(pinacolato)boryl]methane has also found utility in material science. It serves as a crosslinking agent in the development of glucose-responsive polymer hydrogels []. These hydrogels exhibit tunable viscoelastic properties, which influence the release kinetics of insulin encapsulated within the gel matrix. This application showcases the potential of Bis[(pinacolato)boryl]methane in creating smart materials for biomedical applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





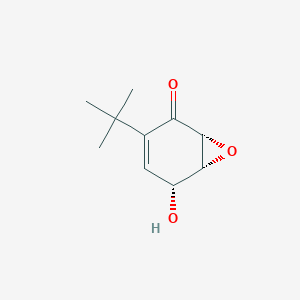
![3-[4-(2-Methylpropyl)phenyl]propan-1-ol](/img/structure/B124597.png)

![(3Ar,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124602.png)
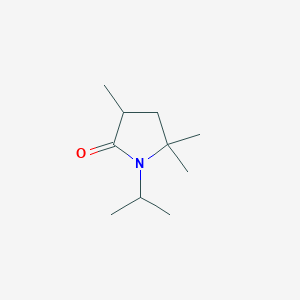
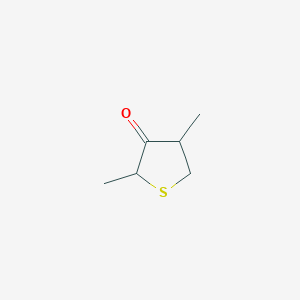
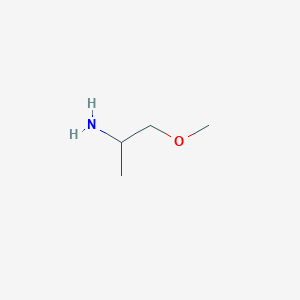
![(3As,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124611.png)
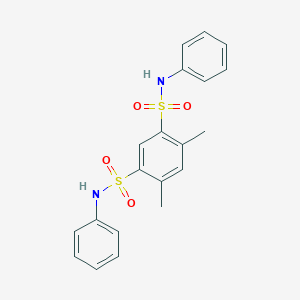
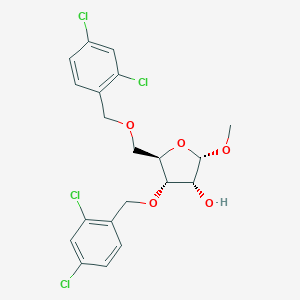

![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)